molecular formula C14H21ClN2O2 B12916297 Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride CAS No. 100836-71-3

Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride

Cat. No.: B12916297
CAS No.: 100836-71-3
M. Wt: 284.78 g/mol
InChI Key: PSJXLOORDRNUJU-UHFFFAOYSA-N
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Description

Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride is a chemical compound that features a benzyl group attached to a pyrrolidine ring via an ethyl carbamate linkageThe presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its biological activity and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 2-(pyrrolidin-1-yl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may act on neurotransmitter receptors or enzymes, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

  • Benzyl (2-(pyrrolidin-2-yl)ethyl)carbamate
  • Phenyl N-[2-(pyrrolidin-1-yl)ethyl]carbamate hydrochloride

Comparison: Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride is unique due to its specific structural features, such as the position of the pyrrolidine ring and the benzyl group. These structural differences can lead to variations in biological activity and pharmacokinetics, making it distinct from other similar compounds .

Properties

CAS No.

100836-71-3

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl N-(2-pyrrolidin-1-ylethyl)carbamate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(15-8-11-16-9-4-5-10-16)18-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12H2,(H,15,17);1H

InChI Key

PSJXLOORDRNUJU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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